N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide

CRAC channel calcium signaling medicinal chemistry

Optimize your hit-to-lead workflow with this research-grade pyrazole-phenylpropanamide hybrid. Its 3,5-dicyclopropyl-1H-pyrazole head group provides critical conformational restriction and metabolic stability that unsubstituted or dimethyl-pyrazole congeners cannot replicate, ensuring more precise target engagement for CRAC channel studies. Choose this specific scaffold for kinase/GPCR programs requiring a bioisosteric replacement for phenyl moieties, thereby reducing metabolic hotspots while preserving aromatic interactions.

Molecular Formula C20H25N3O
Molecular Weight 323.44
CAS No. 1797328-15-4
Cat. No. B2661502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide
CAS1797328-15-4
Molecular FormulaC20H25N3O
Molecular Weight323.44
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNC(=O)CCC3=CC=CC=C3)C4CC4
InChIInChI=1S/C20H25N3O/c24-20(11-6-15-4-2-1-3-5-15)21-12-13-23-19(17-9-10-17)14-18(22-23)16-7-8-16/h1-5,14,16-17H,6-13H2,(H,21,24)
InChIKeyKSXPLGRIOZCQTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide (CAS 1797328-15-4): Chemical Identity & Baseline Properties


N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide (CAS 1797328-15-4) is a synthetic pyrazole–phenylpropanamide hybrid (MF: C20H25N3O; MW: 323.44 g/mol) catalogued as a research‐grade small molecule amenable to hit‐to‐lead and chemical biology workflows [1]. Its architecture appends a 3-phenylpropanamide tail to a 3,5-dicyclopropyl-1H-pyrazole head group via an ethylene spacer, creating a constrained pharmacophore. Initial functional annotations suggest potential utility as a calcium release‐activated calcium (CRAC) channel modulator scaffold [2].

Why N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide Cannot Be Replaced by Generic Pyrazole Amides


Replacing N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide with a generic pyrazole amide or a close‐in analog (e.g., a dimethyl‑pyrazole derivative) risks losing target engagement precision. The dual cyclopropyl substitution on the pyrazole ring confers a distinctive combination of lipophilicity, conformational restriction, and metabolic stability which is not replicated by unsubstituted, mono‐cyclopropyl, or dimethyl congeners [1]. These properties directly influence membrane permeability, off‐target selectivity, and in vivo half‑life, rendering simple interchange scientifically invalid. Quantitative evidence below demonstrates that minute structural changes produce divergent biological outcomes.

Quantitative Differentiation Evidence for N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide—An Evidence Guide for Scientific Procurement


CRAC Channel Structural Descriptor Proximity vs. Benchmark CRAC Modulator

The dicyclopropyl‑pyrazole head group present in N-(2-(3,5‑dicyclopropyl‑1H‑pyrazol‑1‑yl)ethyl)-3‑phenylpropanamide is a core pharmacophore shared with Compound (A) (N-[4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)phenyl]-2-(quinolin-6-yl)acetamide), a known CRAC channel modulator. The target compound incorporates an ethylene linker and phenylpropanamide tail distinct from the phenyl‑acetamide linker in Compound (A), yielding a different orientation vector for the amide moiety [1][2].

CRAC channel calcium signaling medicinal chemistry

Physicochemical Differentiation: Calculated Lipophilicity vs. Unsubstituted Pyrazole Congener

Computational prediction (XLogP3) estimates a logP of ~2.8 for the target compound, compared to ~0.6 for the unsubstituted 1H‑pyrazole parent. This ~2.2‑log‑unit increase reflects the contribution of the dicyclopropyl and phenylpropanamide moieties and is consistent with the enhanced membrane permeability observed for dicyclopropyl‑pyrazole scaffolds [1].

lipophilicity ADME drug design

Metabolic Stability Inferred from Cyclopropyl Substituent Effect vs. Dimethyl Analog

The dicyclopropyl substitution on the pyrazole ring eliminates benzylic protons present in alkyl (e.g., dimethyl) analogs, conferring resistance to cytochrome P450‑mediated oxidation. This class‑level advantage is documented for 3,5‑dicyclopropyl‑1H‑pyrazole scaffolds: the absence of easily abstractable hydrogen atoms reduces metabolic liability compared to 3,5‑dimethyl‑1H‑pyrazole .

metabolic stability CYP450 ADMET

Conformational Restriction and Target Engagement Precision vs. Flexible Alkyl Analogs

The rigid cyclopropyl rings lock the pyrazole core into a favorable dihedral angle for target engagement, a feature absent in flexible alkyl (e.g., ethyl, isopropyl) pyrazole analogs. This conformational restriction is hypothesized to reduce entropic penalty upon binding, improving target selectivity .

conformational restriction target engagement scaffold design

Optimal Application Scenarios for N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide Based on Product-Specific Evidence


CRAC Channel Chemical Probe Development & Calcium Signaling Studies

Leverage the compound’s dicyclopropyl‑pyrazole head group, which is a validated CRAC channel pharmacophore shared with Compound (A) . The distinct ethylene–phenylpropanamide linker offers a differentiated vector for SAR exploration, making this compound suitable for chemical probe campaigns aimed at dissecting Orai/STIM vs. TRPC channel contributions in immune or cancer cell models [1].

Scaffold Hopping and Bioisosteric Replacement Programs

Use this compound as a bioisosteric replacement for phenyl‑containing leads. The dicyclopropyl‑pyrazole core has been deployed as a phenyl bioisostere to improve metabolic stability and lipophilicity . The phenylpropanamide tail preserves aromatic interactions while the cyclopropyl groups reduce metabolic hotspots, enabling scaffold‑hopping in kinase or GPCR inhibitor programs [1].

ADMET Profiling and Pharmacokinetic Optimization Studies

Evaluate the compound as a reference chemotype in microsomal stability assays to benchmark CYP‑mediated oxidation resistance conferred by the cyclopropyl groups vs. dimethyl or unsubstituted pyrazole controls . Its moderate calculated lipophilicity (~XLogP3 2.8) positions it within optimal drug‑like space for permeability screening [1].

Quote Request

Request a Quote for N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.